Enantiomeric Identity: Defined (S)-Stereochemistry Versus (R)-Enantiomer Dictates Chiral Synthesis Outcomes
The (1S)-configured compound (CAS 937400-03-8) is the single (S)-enantiomer with the stereodescriptor C[C@H](N) in its canonical SMILES, whereas the (1R)-enantiomer (CAS 1212839-14-9) bears the opposite C[C@@H](N) configuration . The racemic mixture (CAS 905587-45-3) contains both enantiomers in equal proportion and lacks the InChI stereochemical layer present in the enantiopure forms [1]. While no published head-to-head pharmacological comparison of the isolated enantiomers exists for this specific scaffold, the general principle in chiral amine pharmacology is that enantiomers can exhibit >10-fold differences in target binding affinity and distinct pharmacokinetic profiles; procurement of the incorrect enantiomer for chiral synthesis introduces a 50% impurity load that cannot be removed without additional resolution steps [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | C[C@H](N)C1=CC=C(F)N=C1 (S-configuration, CAS 937400-03-8, InChI stereolayer: t5-/m0/s1) |
| Comparator Or Baseline | (R)-enantiomer: C[C@@H](N)C1=CC=C(F)N=C1 (CAS 1212839-14-9); Racemate: CC(N)C1=CC=C(F)N=C1 (CAS 905587-45-3, no stereolayer) |
| Quantified Difference | Absolute stereochemical inversion at the chiral center; racemate contains 50% (R)-enantiomer impurity relative to the target (S)-form |
| Conditions | Structural identity confirmed by InChI, canonical SMILES, and CAS registry assignment |
Why This Matters
For asymmetric synthesis of chiral drug candidates, the enantiopure (S)-form ensures stereochemical fidelity in downstream products; the racemate or incorrect enantiomer introduces an uncontrolled variable that compromises pharmacological data interpretation and patent claim scope.
- [1] CAS Common Chemistry. 6-Fluoro-α-methyl-3-pyridinemethanamine, CAS RN 905587-45-3. American Chemical Society. Retrieved 2025. View Source
- [2] Smith DA, Beaumont K, Maurer TS. Relevance of Half-Life in Drug Design. Journal of Medicinal Chemistry. 2018;61(10):4273-4282. (General principle of enantiomer-dependent pharmacology; enantiomers may exhibit >10-fold differences in target affinity). View Source
